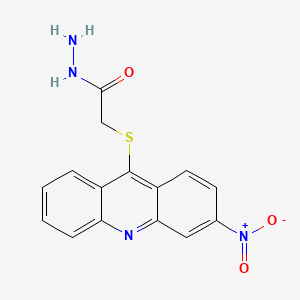
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide is a complex organic compound with a molecular formula of C15H12N4O3S. This compound is characterized by the presence of an acridine moiety, a nitro group, and a thioacetic acid hydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide typically involves multiple steps. One common synthetic route starts with the nitration of acridine to introduce the nitro group. This is followed by the thiolation of the nitroacridine to form the thioacridine derivative. Finally, the thioacridine derivative is reacted with hydrazine to form the desired hydrazide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine moiety.
Applications De Recherche Scientifique
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
Reactive Oxygen Species (ROS) Generation: The nitro group can participate in redox reactions, leading to the generation of ROS, which can induce cellular damage.
Comparaison Avec Des Composés Similaires
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds such as:
Acridine Orange: A well-known dye used in biological staining, which also intercalates into DNA.
Nitroacridines: Compounds with similar structures but lacking the thioacetic acid hydrazide group.
Thioacridines: Compounds with similar structures but lacking the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
129885-03-6 |
|---|---|
Formule moléculaire |
C15H12N4O3S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
2-(3-nitroacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C15H12N4O3S/c16-18-14(20)8-23-15-10-3-1-2-4-12(10)17-13-7-9(19(21)22)5-6-11(13)15/h1-7H,8,16H2,(H,18,20) |
Clé InChI |
WSHKVGRCBNDCEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




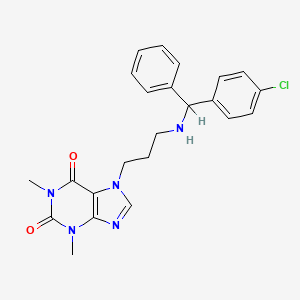
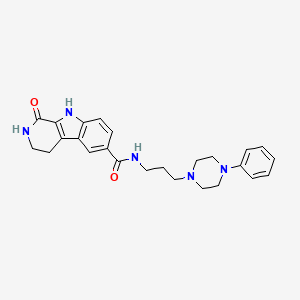
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
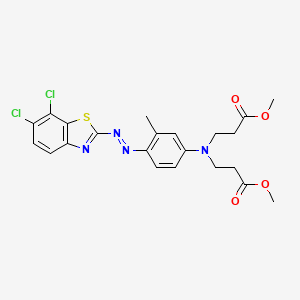
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)


![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)
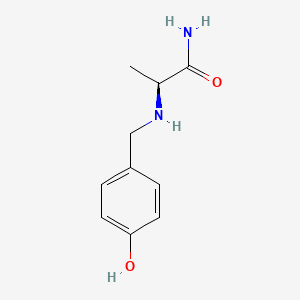


![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)
